4-bromo-1H-indazol-3-amine

Übersicht

Beschreibung

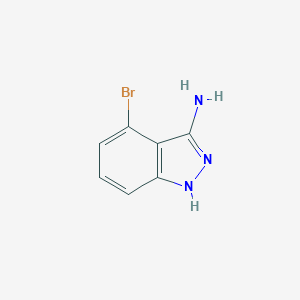

4-Bromo-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is characterized by the presence of a bromine atom at the fourth position and an amino group at the third position of the indazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1H-indazol-3-amine typically involves the bromination of 1H-indazole followed by amination. One common method includes the regioselective bromination of 1H-indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the third position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may include purification steps such as recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-1H-indazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can lead to the formation of hydrazine derivatives.

Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl halides.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide, thiols, or alkoxides in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products:

Substitution: Formation of 4-substituted indazole derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

4-Bromo-1H-indazol-3-amine has been studied for its potential as an anticancer agent. Research indicates that derivatives of indazole, including this compound, can inhibit various cancer cell lines. For example, one study demonstrated that a related indazole derivative exhibited promising inhibitory effects against chronic myeloid leukemia (K562) cells with an IC50 value of 5.15 µM, showing selectivity for normal cells . The mechanism involves the modulation of apoptosis pathways, particularly through interactions with Bcl2 family proteins and the p53/MDM2 pathway.

Kinase Inhibition

Indazole derivatives, including this compound, have shown potential as kinase inhibitors. Kinases are critical targets in cancer therapy as they play vital roles in cell signaling pathways that regulate cell growth and proliferation. For instance, certain indazole compounds have been identified as inhibitors of Polo-like kinase 4 (PLK4), which is implicated in various cancers. The structural properties of these compounds allow them to effectively interact with kinase targets, making them valuable scaffolds for drug development.

Synthetic Applications

Building Block for Drug Synthesis

this compound serves as an essential building block in the synthesis of various pharmacologically active compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, it has been used in the synthesis of more complex indazole derivatives through reactions such as Suzuki coupling and hydrazine cyclization . The ability to modify its structure makes it a versatile compound in drug design.

Synthesis Optimization

The synthesis of this compound can be optimized through controlled reaction conditions, such as temperature and solvent choice. Studies have reported high yields (around 72.3%) using specific solvents like tetrahydrofuran during ring closure reactions. Optimizing these conditions is crucial for industrial applications where efficiency and cost-effectiveness are paramount.

Biological Research Applications

Mechanistic Studies

Research on this compound extends into mechanistic studies where its interactions with biological targets are explored. Understanding how this compound interacts at the molecular level can provide insights into its potential therapeutic effects and guide further modifications to enhance efficacy .

Chemical Reactivity and Stability

The compound exhibits stability under standard laboratory conditions but may react under specific circumstances due to its functional groups (bromine and amine). Its solubility characteristics influence its application in various chemical processes, making it a subject of interest in both synthetic and medicinal chemistry .

Wirkmechanismus

The mechanism of action of 4-bromo-1H-indazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to the desired biological effects. The compound can interfere with cellular signaling pathways, such as the p53/MDM2 pathway, which plays a crucial role in cell cycle regulation and apoptosis . Additionally, it may affect the activity of kinases or other proteins involved in disease progression .

Vergleich Mit ähnlichen Verbindungen

1H-indazole-3-amine: Lacks the bromine atom, which may result in different biological activities and reactivity.

4-Chloro-1H-indazol-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical reactivity and biological properties.

7-Bromo-4-chloro-1H-indazol-3-amine: Contains additional substituents, which can influence its chemical behavior and applications.

Uniqueness: 4-Bromo-1H-indazol-3-amine is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions. This structural feature also contributes to its distinct biological activities, making it a valuable compound for drug discovery and development .

Biologische Aktivität

4-Bromo-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family, characterized by its bromine substitution at the fourth position and an amino group at the third position of the indazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, synthesis, and related research findings.

The primary target of this compound is the tyrosine kinase receptor , which plays a crucial role in cell signaling pathways involved in cell growth and differentiation. The compound acts as an effective hinge-binding fragment , inhibiting tumor growth by interfering with the receptor's activity. This interaction affects several biochemical pathways, leading to significant cellular effects such as:

- Inhibition of cell growth

- Induction of apoptosis through modulation of key proteins such as Bcl2 and p53/MDM2 pathways .

Pharmacological Effects

Research indicates that this compound exhibits notable antitumor activity across various cancer cell lines. In vitro studies have demonstrated its efficacy against human cancer cell lines including:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 | 5.15 | Induces apoptosis |

| A549 | 12.00 | Growth inhibition |

| PC-3 | 10.00 | Cell cycle arrest |

| Hep-G2 | 15.00 | Reduced viability |

The compound's selectivity was also evaluated, revealing a higher IC50 for normal cell lines (e.g., HEK-293) at approximately 33.2 µM, indicating a favorable therapeutic window .

The synthesis of this compound typically involves a two-step process:

- Bromination of 1H-indazole : Utilizing bromine or N-bromosuccinimide (NBS) in suitable solvents (e.g., acetic acid).

- Amination : Nucleophilic substitution with ammonia or amine sources to introduce the amino group.

This synthetic route has been optimized for scalability, allowing for production on hundred-gram scales without the need for extensive purification techniques such as column chromatography.

Case Study: Antitumor Activity

In a recent study, compounds derived from indazole structures were evaluated for their antitumor properties. Among these, this compound exhibited significant inhibitory effects on cancer cell proliferation, particularly in K562 cells, where it induced apoptosis in a dose-dependent manner . The study utilized MTT assays to quantify cell viability and flow cytometry for apoptosis detection.

Comparative Analysis

Comparison with similar compounds highlights the unique properties of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1H-indazole-3-amine | No bromine | Lower antitumor activity |

| 4-Chloro-1H-indazol-3-amine | Chlorine instead of bromine | Altered reactivity and biological effects |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Additional substituents | Enhanced chemical behavior |

The presence of bromine enhances reactivity in substitution reactions and contributes to distinct biological activities compared to other halogenated derivatives.

Eigenschaften

IUPAC Name |

4-bromo-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXXOIXGQFPLIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475006 | |

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914311-50-5 | |

| Record name | 4-bromo-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.